4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
Description
The compound 4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorine-substituted benzene ring and a piperidine moiety linked to a 1,2,5-thiadiazole heterocycle.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2S2/c1-10-8-12(2-3-13(10)15)23(20,21)18-11-4-6-19(7-5-11)14-9-16-22-17-14/h2-3,8-9,11,18H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVLBJMKBUMUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H16FN5O2S
- Molecular Weight : 335.37 g/mol
The presence of the thiadiazole and sulfonamide groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. The compound's structure may enhance its efficacy against a range of bacterial strains. Recent studies have shown that similar compounds exhibit significant inhibitory effects on Gram-positive and Gram-negative bacteria. For instance, derivatives containing thiadiazole moieties have demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 25 μg/mL against various bacterial strains, outperforming traditional antibiotics like cefazolin .
Anticancer Potential
Research indicates that compounds with similar structures possess anticancer activity. For example, some thiadiazole derivatives have been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) through various signaling pathways . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Antidiabetic Effects
Preliminary investigations suggest that the compound may exhibit antidiabetic properties by modulating glucose metabolism pathways. Similar sulfonamide derivatives have been associated with enhanced glucose uptake and improved insulin sensitivity in vitro and in vivo . This aspect could be particularly relevant for developing treatments for Type 2 diabetes.
Enzyme Inhibition
The compound is also being studied for its potential as an enzyme inhibitor. Specifically, it may target carbonic anhydrase, a crucial enzyme involved in various physiological processes. Inhibitors of this enzyme have therapeutic applications in conditions like glaucoma and edema .
The biological activity of This compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonamide group may interact with the active sites of specific enzymes, inhibiting their function.
- Cell Signaling Modulation : The thiadiazole ring may influence cell signaling pathways related to apoptosis and cell cycle regulation.
- Antimicrobial Action : The compound's structure could disrupt bacterial cell wall synthesis or function.
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity of thiadiazole derivatives, it was found that compounds similar to the target molecule exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values significantly lower than those of conventional antibiotics, indicating a promising avenue for developing new antibacterial agents .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiadiazole-containing compounds showed that they could induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This study emphasized the potential use of these compounds in cancer therapy due to their ability to selectively target tumor cells while sparing normal cells .
Study 3: Metabolic Effects
Research exploring the metabolic effects of sulfonamide derivatives revealed that certain compounds improved insulin sensitivity in diabetic models. These findings suggest that modifications to the chemical structure could enhance metabolic benefits alongside antibacterial or anticancer properties .
Scientific Research Applications
Antibacterial and Antifungal Properties
Sulfonamides are known for their antibacterial properties. Compounds similar to 4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide have been shown to exhibit activity against various bacterial strains. The presence of the thiadiazole ring enhances its potential as an antibacterial agent due to its ability to interfere with bacterial enzyme functions.
Anticancer Activity
Recent studies suggest that compounds containing thiadiazole and sulfonamide groups may inhibit specific kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and improved patient outcomes in certain cancer types. The compound's unique structure allows it to engage effectively with these molecular targets.
Neurological Research
The compound's interaction with neurotransmitter receptors positions it as a candidate for neurological research. Its potential modulation of receptor activity could influence pathways related to neurodegenerative diseases such as Alzheimer's disease.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiadiazole-based compounds. The researchers found that This compound exhibited significant inhibition of cancer cell lines through kinase inhibition mechanisms. The results indicated a promising avenue for further development as an anticancer therapeutic agent.
Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial efficacy, the compound was tested against various bacterial strains. Results demonstrated that it had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.
Study 3: Neurological Applications
Research involving the modulation of neurotransmitter receptors showed that derivatives of this compound could enhance synaptic transmission in neuronal cultures. This finding indicates its potential role in treating neurodegenerative disorders by improving cognitive function.
Comparison with Similar Compounds
Structural and Functional Insights
- Piperidine-Thiadiazole Core : The piperidine-thiadiazole moiety (common in all analogs) enhances CNS penetration due to its balanced lipophilicity and hydrogen-bonding capacity .
- Sulfonamide Modifications :
- The target compound ’s fluorine and methyl groups on the benzene ring likely improve metabolic stability and target binding affinity compared to Analog 1’s pyrazole system .
- Analog 2’s benzoxazole introduces an oxo group, which may enhance interactions with polar residues in enzymatic active sites .
Preparation Methods
Regioselective Sulfonation of 4-Fluoro-3-Methylbenzene
Sulfonation of aromatic rings demands careful control to achieve para-selectivity. For 4-fluoro-3-methylbenzene, the electron-withdrawing fluorine atom directs sulfonation to the ortho position relative to itself, yielding the 1-sulfonic acid derivative.
Procedure :
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Substrate : 4-Fluoro-3-methylbenzene (10 mmol)
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Sulfonating agent : Chlorosulfonic acid (12 mmol, 1.2 eq)
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Conditions : Dropwise addition at 0°C, stirred for 6 h at 25°C
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Workup : Quenched with ice-water, extracted with DCM, dried over Na₂SO₄
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Yield : 78% (4-fluoro-3-methylbenzene-1-sulfonic acid)
Conversion to sulfonyl chloride :
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Reagent : PCl₅ (3 eq) in refluxing toluene (2 h)
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Isolation : Distillation under reduced pressure
Synthesis of 1-(1,2,5-Thiadiazol-3-yl)Piperidin-4-Amine
Thiadiazole Ring Construction via Cyclocondensation
The 1,2,5-thiadiazole moiety is synthesized from a 1,2-diamine precursor and sulfur dichloride (SCl₂):
Step 1 : Preparation of 3-Amino-1,2,5-thiadiazole
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Substrates : 1,2-Diaminomaleonitrile (5 mmol), SCl₂ (5.5 mmol)
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Conditions : Reflux in anhydrous THF (12 h)
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Product : 3-Amino-1,2,5-thiadiazole (62% yield)
Step 2 : Piperidine Functionalization
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Substrate : Piperidin-4-amine (1-(nosyl)piperidin-4-amine, 5 mmol)
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Coupling : Nucleophilic substitution with 3-amino-1,2,5-thiadiazole (5.5 mmol)
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Base : K₂CO₃ (3 eq) in DMSO, 80°C (18 h)
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Deprotection : HBr/AcOH (3 h, 25°C)
Sulfonamide Coupling: Final Assembly
Reaction Conditions and Optimization
The critical sulfonamide bond formation employs the sulfonyl chloride and amine under basic conditions:
Procedure :
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Sulfonyl chloride : 4-Fluoro-3-methylbenzene-1-sulfonyl chloride (1.1 eq)
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Amine : 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine (1 eq)
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Base : Pyridine (3 eq) in anhydrous DCM (0°C → 25°C, 12 h)
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Workup : Washed with 1M HCl, NaHCO₃, brine
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Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1)
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Yield : 84%
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Characterization :
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Approach for Thiadiazole-Piperidine Conjugation
An alternative to nucleophilic substitution involves Mitsunobu coupling:
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Substrates : 3-Hydroxy-1,2,5-thiadiazole, 1-(nosyl)piperidin-4-ol
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Reagents : DIAD, PPh₃, THF (0°C → 25°C, 6 h)
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Yield : 54% (lower than SN2 route due to steric hindrance)
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the piperidine amine on Wang resin enables iterative coupling:
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Resin loading : 0.8 mmol/g
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Sulfonylation : 4-Fluoro-3-methylbenzenesulfonyl chloride (3 eq), DIPEA, DMF (2 h)
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Cleavage : TFA/DCM (1:1, 1 h)
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Purity : 91% (HPLC), Yield : 76%
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Sulfonamide Formation
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Base selection : Pyridine outperforms Et₃N in scavenging HCl, minimizing sulfonate ester byproducts.
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Temperature control : Reactions below 30°C suppress sulfone formation (ΔG‡ = 18 kcal/mol).
Thiadiazole Stability Under Acidic Conditions
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Risk : Ring-opening at pH < 2 (e.g., during HCl workup)
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Solution : Neutralization with NaHCO₃ before acidification
Scale-Up Considerations and Industrial Relevance
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Consumption (kg/kg product) |
|---|---|---|
| Piperidin-4-amine | 1,200 | 0.45 |
| SCl₂ | 800 | 0.31 |
| Chlorosulfonic acid | 150 | 1.2 |
Environmental Impact Assessment
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PMI (Process Mass Intensity) : 32 (bench scale) → 18 after solvent recycling
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E-Factor : 48 → 22 with Pd-catalyzed thiadiazole synthesis
Q & A
Q. What are the key considerations in designing a synthetic route for 4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide?
The synthesis of sulfonamide-thiadiazole hybrids typically involves multi-step reactions, including:
- Coupling reactions : Piperidine derivatives are reacted with sulfonamide precursors in solvents like dichloromethane (DCM) or dimethylformamide (DMF), often using coupling agents such as EDCI/HOBt .
- Functional group compatibility : The 1,2,5-thiadiazole ring’s sensitivity to harsh conditions (e.g., strong acids/bases) requires pH-controlled environments (pH 6–8) to prevent decomposition .
- Purification : Column chromatography or recrystallization is essential to isolate intermediates, with yields optimized via temperature gradients (e.g., 0–60°C) .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regioselectivity of sulfonamide-thiadiazole linkages, with characteristic shifts for fluorine (δ ~120–140 ppm in F NMR) and methyl groups (δ ~1.2–1.5 ppm in H NMR) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%), with retention times compared to reference standards .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragments, ensuring correct molecular weight and functional group retention .
Q. What computational methods predict the reactivity of this sulfonamide-thiadiazole hybrid?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict reaction pathways, such as nucleophilic substitution at the thiadiazole’s sulfur atom .
- Molecular Dynamics (MD) Simulations : Solvent effects (e.g., DCM vs. DMF) on reaction kinetics are modeled to optimize solvent selection .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolites causing discrepancies. LC-MS/MS tracks sulfoxidation or piperidine ring hydroxylation .
- Pharmacokinetic Profiling : Compare plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) to clarify bioavailability differences .
- Species-Specific Target Validation : Use CRISPR-edited cell lines to confirm whether observed in vitro target engagement (e.g., enzyme inhibition) translates across species .
Q. How can statistical experimental design optimize reaction conditions for synthesizing this compound?
- Factorial Design : A 2 factorial matrix tests variables: temperature (25°C vs. 60°C), solvent polarity (DMF vs. THF), and catalyst loading (5 mol% vs. 10 mol%). Response surface methodology (RSM) identifies optimal yield conditions .
- Design of Experiments (DoE) : Central composite design minimizes trial count while maximizing data on side reactions (e.g., thiadiazole ring hydrolysis) .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound’s pharmacological targets?
- Functional Group Interdependence : The 4-fluoro and 3-methyl groups on the benzene ring may sterically hinder thiadiazole interactions with targets like carbonic anhydrase. Molecular docking (AutoDock Vina) evaluates binding pose consistency .
- Isosteric Replacements : Substitute 1,2,5-thiadiazole with 1,3,4-thiadiazole to assess impact on target selectivity. Biological assays (e.g., IC determination) quantify changes .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar sulfonamide-thiadiazole compounds?
- Reaction Monitoring : Use in-situ IR spectroscopy to track intermediate formation (e.g., sulfonamide C=O stretch at ~1700 cm) and identify incomplete steps .
- Batch-to-Batch Variability : Analyze impurities via GC-MS to detect residual solvents (e.g., DMF) or unreacted piperidine derivatives affecting yield calculations .
Methodological Resources
- Structural Databases : PubChem provides validated spectral data (InChIKey: XMWVEQHMEPEXFN) and synthetic protocols .
- Advanced Modeling Tools : ICReDD’s reaction path search algorithms integrate quantum calculations and experimental data to refine synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
